molecular formula C14H12N4O B11864342 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide

Katalognummer: B11864342
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: CWACPUFZKSYWIU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a small-molecule compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl group at position 2 and a carboxamide linker connected to a pyridin-4-yl moiety. This scaffold is part of a broader class of imidazo[1,2-a]pyridine derivatives studied for their antimicrobial and antimycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb). Its structural characterization, including ¹H NMR data (δ 8.36–7.20 ppm in DMSO-d₆), confirms the presence of aromatic protons and the carboxamide linker .

Eigenschaften

Molekularformel

C14H12N4O

Molekulargewicht

252.27 g/mol

IUPAC-Name

2-methyl-N-pyridin-4-ylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C14H12N4O/c1-10-13(18-9-3-2-4-12(18)16-10)14(19)17-11-5-7-15-8-6-11/h2-9H,1H3,(H,15,17,19)

InChI-Schlüssel

CWACPUFZKSYWIU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=NC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation for Imidazo[1,2-a]pyridine Core Formation

The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-halo carbonyl compounds. For 2-methyl substitution, 2-chloroethylacetoacetate serves as the methyl-bearing electrophile. In a representative procedure, 2-aminopyridine (10 mmol) reacts with 2-chloroethylacetoacetate (12.75 mmol) in dichloroethane (DCE) at reflux for 12–24 hours . The reaction proceeds via nucleophilic substitution and cyclization, yielding 2-methylimidazo[1,2-a]pyridine-3-carboxylate (Compound 3a) with 90% efficiency after silica gel chromatography .

Key Parameters :

  • Solvent : Dichloroethane (DCE) or toluene.

  • Temperature : Reflux (≈85°C for DCE).

  • Workup : Extraction with dichloromethane (DCM), followed by column chromatography (hexane:ethyl acetate = 9:1) .

Amide Coupling with Pyridin-4-amine

The carboxylic acid (Compound 4a) is coupled with pyridin-4-amine using carbodiimide-based reagents. EDC·HCl (1 equiv) and HOBt (1 equiv) in DCM at room temperature for 24 hours afford the target carboxamide in 67% yield . Triethylamine (5 equiv) is critical for scavenging HCl and maintaining reaction efficiency.

Procedure :

  • Dissolve 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (1 mmol) in anhydrous DCM.

  • Add EDC·HCl (1 mmol), HOBt (1 mmol), and pyridin-4-amine (2 mmol).

  • Stir at 25°C for 24 hours under nitrogen.

  • Quench with water, extract with DCM, and purify via silica gel chromatography .

Yield Comparison :

Coupling ReagentSolventTemperatureYield (%)
EDC·HCl/HOBtDCM25°C67
DCC/DMAPTHF40°C58

Characterization and Analytical Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.60 (d, J = 6.8 Hz, 1H, H-5),

  • δ 8.25 (s, 1H, H-2),

  • δ 7.95 (d, J = 8.4 Hz, 2H, pyridin-4-yl H-2/H-6),

  • δ 7.35 (t, J = 6.8 Hz, 1H, H-7),

  • δ 2.55 (s, 3H, CH3) .

MS (ESI) : m/z 283.1 [M+H]⁺.

XRD Confirmation : Single-crystal X-ray diffraction of a related compound (7q) confirms the imidazo[1,2-a]pyridine geometry and regioselectivity .

Scalability and Industrial Feasibility

The EDC·HCl/HOBt method is scalable to multigram quantities with minimal yield attrition. Key considerations include:

  • Cost : Pyridin-4-amine is commercially available but may require purification via distillation.

  • Green Chemistry : Substituting DCM with ethyl acetate or cyclopentyl methyl ether (CPME) improves environmental metrics without sacrificing yield .

Troubleshooting Common Issues

  • Low Amidation Yields :

    • Ensure anhydrous conditions to prevent EDC hydrolysis.

    • Use fresh HOBt to avoid oxidative degradation.

  • Byproduct Formation :

    • N-acylurea byproducts from EDC·HCl can be minimized by maintaining pH < 7.5 .

Analyse Chemischer Reaktionen

Reaktionstypen

2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridin-3-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

    Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

    Substitution: Nucleophile Substitutionsreaktionen können am Pyridinring auftreten, wobei Halogenatome durch Nucleophile wie Amine oder Thiole ersetzt werden können.

Gängige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.

    Reduktion: Natriumborhydrid in Methanol oder Ethanol.

    Substitution: Halogenierte Derivate in Gegenwart von Nucleophilen unter basischen Bedingungen.

Hauptprodukte, die gebildet werden

    Oxidation: Bildung von Carbonsäuren oder Ketonen.

    Reduktion: Bildung von Alkoholen oder Aminen.

    Substitution: Bildung von substituierten Imidazo[1,2-a]pyridinderivaten.

Wissenschaftliche Forschungsanwendungen

Antimycobacterial Activity

Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide, as potent antimycobacterial agents. Research conducted by Moraski et al. demonstrated that these compounds exhibit significant inhibitory effects against mycobacterial growth, making them promising candidates for treating tuberculosis and other mycobacterial infections .

Case Study: Antimycobacterial Efficacy

  • Study : Moraski et al. synthesized various derivatives and tested their activity against Mycobacterium tuberculosis.
  • Findings : Several compounds showed IC50 values in the low micromolar range, indicating strong antimycobacterial properties.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its ability to inhibit specific cancer cell lines has been documented in various studies. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GISTs) .

Case Study: c-KIT Inhibition

  • Research : A study focused on the inhibition of c-KIT mutations in cancer cells.
  • Results : The compound demonstrated significant anti-proliferative effects on GIST cell lines, suggesting its utility as a targeted therapy for cancers driven by c-KIT mutations.

Radiopharmaceutical Applications

The synthesis of carbon-11 labeled derivatives of imidazo[1,2-a]pyridine has opened avenues for their use in positron emission tomography (PET) imaging. These radiolabeled compounds can serve as tracers for imaging specific biological targets in cancer research .

Case Study: PET Imaging

  • Objective : To develop a radiotracer for imaging PI3K/mTOR pathways in cancer.
  • Outcome : The synthesized carbon-11 labeled compound exhibited favorable properties for use in PET imaging, enhancing the ability to visualize tumor biology.

Antimicrobial Activity

Beyond antimycobacterial properties, imidazo[1,2-a]pyridine derivatives have shown broad-spectrum antimicrobial activity. Studies indicate that these compounds can inhibit both bacterial and fungal strains .

Case Study: Broad-Spectrum Antimicrobial Testing

  • Methodology : Disc diffusion method used to assess antimicrobial efficacy against S. aureus and E. coli.
  • Findings : Several derivatives displayed significant zones of inhibition, highlighting their potential as new antimicrobial agents.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, and antimicrobial activities .

Vergleich Mit ähnlichen Verbindungen

Anti-Tubercular Activity and Substituent Effects

Imidazo[1,2-a]pyridine-3-carboxamides exhibit significant variation in potency depending on substituents. Key analogs include:

Compound Name Substituents MIC (µM) vs. Mtb Key Features Reference
7-Methyl-N-(4-methylbenzyl)-2-(p-tolyl)imidazo[1,2-a]pyridine-3-carboxamide 7-Methyl, 2-p-tolyl, 4-methylbenzylamide 0.004 Highest potency in class; low toxicity
4-Fluoro-N-(3-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)oxy)propyl)-3-methylaniline 4-Fluoroaryl ether linker, 6-methyl 0.03 Targets cytochrome bcc1 oxidase; inhibits ATP synthesis
Q203 (Telacebec) 6-Chloro, 2-ethyl, trifluoromethoxy-piperidine-benzylamide 0.07* Clinical candidate; targets cytochrome bd oxidase
2,6-Dimethyl-N-[2-(phenylamino)ethyl]imidazo[1,2-a]pyridine-3-carboxamide 2,6-Dimethyl, phenylaminoethylamide 0.1–1.0† Electron-donating groups enhance activity

†Range inferred from SAR analysis.

Key Findings :

  • Position 2 substituents : Methyl or ethyl groups (e.g., 2-methyl in the target compound) are common, but bulkier groups (e.g., 2-p-tolyl in the 0.004 µM analog) drastically improve potency .
  • Amide linkers: Pyridin-4-yl (target compound) vs. benzyl/piperidine (Q203) vs. phenylaminoethyl (IMB-1402 derivatives) influence target specificity. Q203’s piperidine-trifluoromethoxy group enhances bioavailability and cytochrome bd targeting .
  • Electron-donating groups : Methoxy or methyl groups on aromatic rings (e.g., 4-methylbenzyl in the 0.004 µM analog) correlate with improved MIC values .

Structural and Spectroscopic Comparisons

¹H NMR data highlight differences in aromatic environments and linker flexibility:

Compound ¹H NMR (Key Signals) Structural Implications Reference
Target compound δ 8.36 (d, J=6.8 Hz, pyridin-4-yl), 7.55 (d, J=8.8 Hz), 2.70 (s, CH₃) Rigid pyridinylamide linker; distinct aromatic coupling
Ethyl 2-methyl-7-phenylimidazo[1,2-a]pyridine-3-carboxylate δ 7.80–7.20 (m, aromatic), 4.40 (q, ester CH₂) Ester group increases lipophilicity but reduces target binding
N-(4-Oxo-2-arylthiazolidin-3-yl) analogs δ 9.36 (d, J=6.8 Hz, thiazolidinone NH), 1.44 (s, tert-butyl) Thiazolidinone moiety enhances antimalarial activity

Mechanistic and Therapeutic Scope

  • Antitubercular : The target compound’s pyridin-4-yl group may favor interactions with mycobacterial cytochrome oxidases, though its exact MIC remains unquantified in the evidence. Analogs with benzyl/piperidine linkers (e.g., Q203) show clinical promise due to optimized pharmacokinetics .
  • Antimalarial: Thiazolidinone-containing analogs (e.g., N-(4-oxo-2-arylthiazolidin-3-yl) derivatives) demonstrate divergent therapeutic applications, emphasizing the scaffold’s versatility .

Biologische Aktivität

2-Methyl-N-(pyridin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. The imidazo[1,2-a]pyridine scaffold is known for its versatility in medicinal chemistry, facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves inhibition of critical signaling pathways associated with cancer proliferation.

Table 1: Summary of Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
This compoundHCT-1160.8
Compound I-11NCI-H358 (KRAS G12C)Not specified
Zolpidem (related derivative)Various0.5 - 1.0

Other Biological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a range of other biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Inhibition of COX enzymes has been documented.
  • Anticonvulsant : Some derivatives show promise in treating epilepsy.

Table 2: Summary of Other Biological Activities

Activity TypeMechanismReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryCOX inhibition
AnticonvulsantModulation of neurotransmitter release

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine structure can significantly enhance biological activity. For example:

  • Substitution at the 4-position of the pyridine ring often increases potency against cancer cells.
  • Hydroxyl or methoxy groups at specific positions have been shown to improve solubility and bioavailability.

Table 3: Key SAR Findings

ModificationEffect on ActivityReference
4-position substitutionIncreased anticancer activity
Hydroxyl group additionEnhanced solubility

Case Study 1: Anticancer Efficacy in HCT-116 Cells

A study evaluated the efficacy of this compound against HCT-116 human colon carcinoma cells. The compound exhibited an IC50 value of 0.8 µM , indicating potent cytotoxicity and suggesting further development as a potential anticancer agent.

Case Study 2: Inhibition of COX Enzymes

Another investigation assessed the anti-inflammatory properties by measuring the inhibition of COX enzymes. The compound demonstrated significant inhibition, comparable to established anti-inflammatory drugs, highlighting its therapeutic potential in inflammatory diseases.

Q & A

Q. How does the compound’s substitution pattern compare to analogues in terms of receptor binding affinity?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with targets like kinase domains. Compare binding scores of methyl (2-position) vs. chloro (6-position) derivatives. Validate predictions with surface plasmon resonance (SPR) to measure dissociation constants (Kd) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.